

# Quantitative Data on Pulmonary Distribution and Activity

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## Compound Focus: Eravacycline dihydrochloride

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The following tables consolidate key pharmacokinetic and microbiological data from recent studies, which are crucial for evaluating eravacycline's potential in drug development.

Table 1: Eravacycline Pulmonary Pharmacokinetics

Metric	Study Population / Model	Key Finding	Source / Context
ELF-to-Plasma Ratio	Population PK Model (Phase I data)	8.26 (95% CI: 6.8–9.8) [1] [2]	Three-compartment model with allometric scaling [1] [2]
ELF Penetration Ratio	HAP/VAP Patients (Clinical application)	4.29, 17.40, 5.22, 4.70 (individual patient values) [3] [4]	Prospective clinical study using validated LC-MS/MS method [3] [4]
ELF Concentration	HAP/VAP Patients	0.570 to 1.617 µg/mL (urea-corrected) [3] [4]	Measured in critically ill patients [3] [4]

Table 2: In Vitro Susceptibility (MIC90) and Proposed PK/PD Cutoffs

Pathogen	MIC90 (mg/L)	PK/PD Cutoff (1-1.5 mg/kg q12h)	PK/PD Cutoff (Lower Doses)
<i>Escherichia coli</i>	0.5 [1] [2]	2 mg/L [1] [2]	-
<i>Klebsiella pneumoniae</i>	2 [1] [2]	1 mg/L [1] [2]	0.5 mg/L [1] [2]
<i>Acinetobacter baumannii</i>	0.5 [1] [2]	1 mg/L [1] [2]	0.5 mg/L [1] [2]
<i>Staphylococcus aureus</i>	0.12 [1] [2]	1 mg/L [1] [2]	0.5 mg/L [1] [2]

## Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

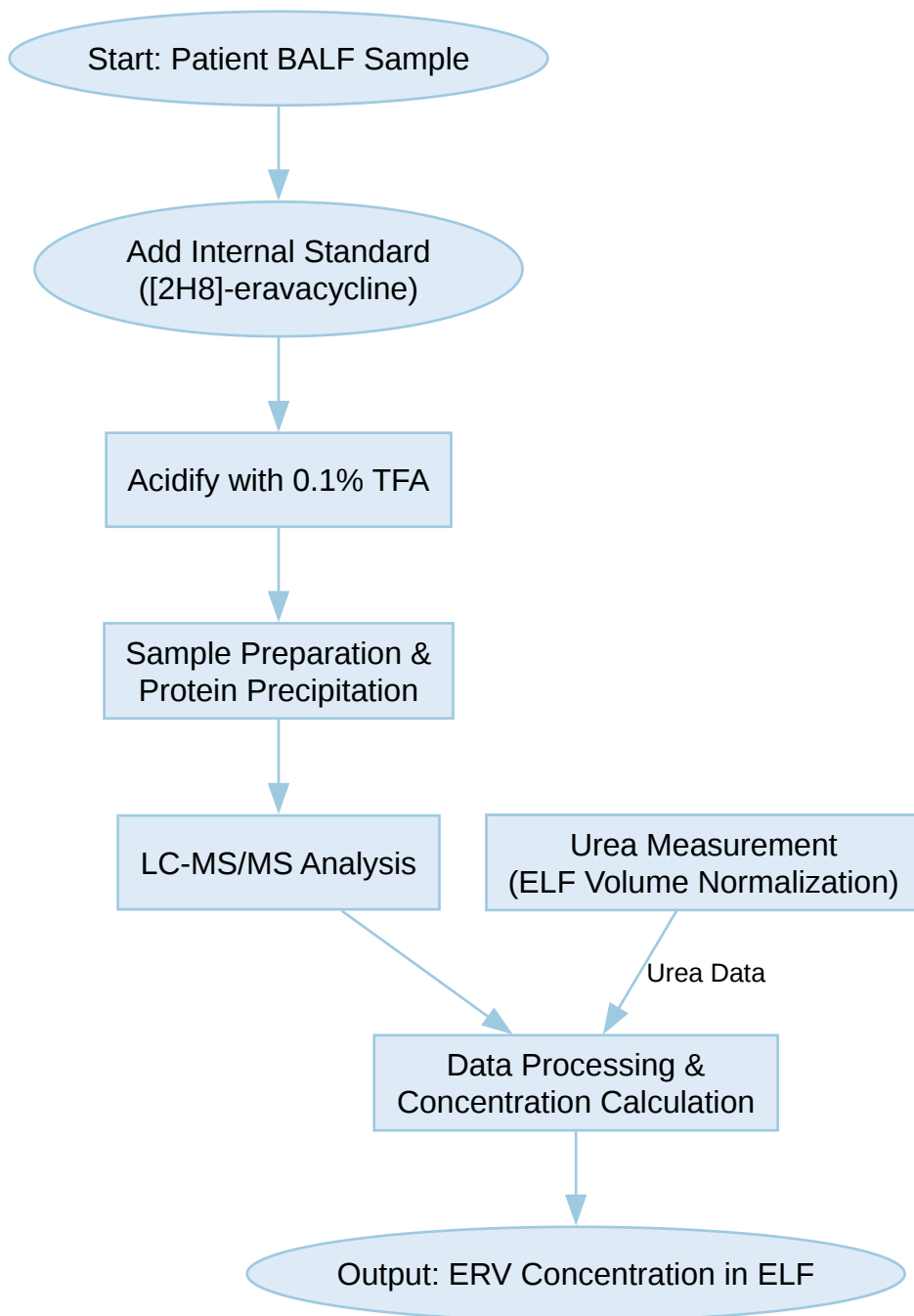
### Population PK and Pulmonary Modeling

A population pharmacokinetic model was developed using data from a Phase I study (NCT01989949) to characterize eravacycline's pulmonary kinetics [1] [2].

- Model Structure:** A three-compartment model best fit the data. The epithelial lining fluid (ELF) compartment was parameterized as a distribution ratio ( $\text{Ratio} = C_{\text{free, ELF}} / C_{\text{free, central}}$ ) due to sparse bronchoalveolar lavage (BAL) sampling [2].
- Covariate Analysis:** Body weight, incorporated via allometric scaling, was the only significant covariate. Other tested covariates did not improve the model [2].
- Model Validation:** The model was validated using goodness-of-fit plots and visual predictive checks, confirming its accuracy in predicting plasma and BAL concentrations [2].

### Quantifying Eravacycline in Epithelial Lining Fluid (ELF)

A specific, sensitive LC-MS/MS method was developed and validated for quantifying eravacycline in the ELF of HAP/VAP patients [3] [4]. The workflow is as follows:



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*Diagram of the LC-MS/MS bioanalytical workflow for measuring eravacycline in epithelial lining fluid [3] [4].*

- **Sample Collection:** Bronchoalveolar lavage fluid (BALF) is collected from patients [3].
- **Volume Normalization:** Urea is used as an endogenous marker to calculate the volume of ELF in the BALF sample, correcting for dilution [3] [4].

- **Sample Preparation:** BALF samples are acidified with 0.1% trifluoroacetic acid (TFA). The internal standard, [2H8]-eravacycline, is added, followed by sample processing and protein precipitation [3] [4].
- **LC-MS/MS Analysis:**
  - **Chromatography:** Uses an ACQUITY UPLC BEH C18 column with a gradient elution of 0.3% formic acid in acetonitrile and water [3] [4].
  - **Mass Spectrometry:** Electrospray ionization in positive mode; MRM transitions are  $m/z$  559.2 → 542.2 for eravacycline and  $m/z$  567.4 → 550.2 for the internal standard [3] [4].
- **Validation:** The method was validated for linearity (1–200 ng/mL), precision, accuracy, matrix effects, and recovery per M10 bioanalytical guidelines [3] [4].

## Key Research Implications and Future Directions

The accumulated data provides a strong foundation for further development.

- **Promising Pulmonary Penetration:** The high and consistent ELF distribution ratio across different studies confirms that eravacycline effectively reaches the site of pulmonary infection [1] [3] [2].
- **Activity Against MDR Pathogens:** The low MIC90 values and supportive PK/PD cutoff analyses justify its investigation for infections caused by **CRAB, CRE, and MRSA** [1] [2] [5].
- **Emerging Real-World Evidence:** Initial clinical studies in high-risk populations, such as lung transplant recipients with CRAB infections, report a **28-day survival rate of 83.3%** [6]. Another large real-world study in respiratory departments showed a **clinical efficacy of 87.6%** [5], reinforcing the pharmacokinetic findings.

Based on the current search results, detailed quantitative data on eravacycline's distribution into bone and cardiac tissue is not available. The existing research is predominantly focused on its pulmonary distribution and efficacy.

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